Viscumneoside III

Overview

Description

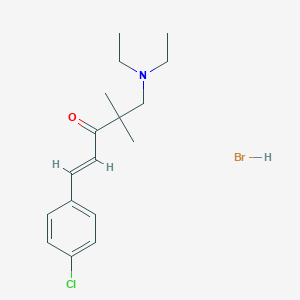

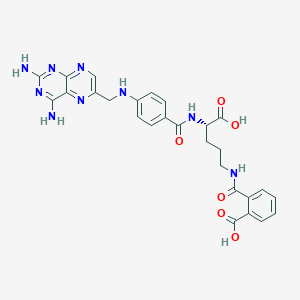

Viscumneoside III is a dihydroflavone O-glycoside . It is a potent tyrosinase inhibitor with an IC50 of 0.5 mM . It has been found to have anti-angina pectoris properties .

Synthesis Analysis

The initial HPLC analysis of the crude ethanol extract revealed that viscumneoside III and homoflavoyadorinin B were the two major compounds at the retention times of 15.923 and 33.010 min, respectively .Molecular Structure Analysis

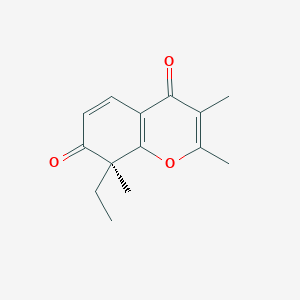

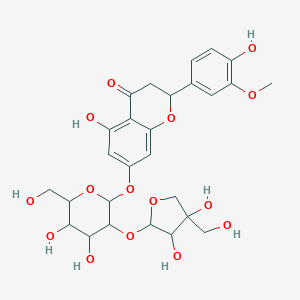

Viscumneoside III has a molecular formula of C27H32O15 . Its average mass is 596.534 Da and its monoisotopic mass is 596.174133 Da .Chemical Reactions Analysis

Viscumneoside III is a major compound in the microwave-assisted hydrolysis of glycoside extract from Korean mistletoe in acidic condition .Physical And Chemical Properties Analysis

Viscumneoside III has a molecular formula of C27H32O15 . Its average mass is 596.534 Da and its monoisotopic mass is 596.174133 Da . It has 9 defined stereocentres .Scientific Research Applications

Anti-Angina Pectoris Applications : The first total synthesis of Viscumneoside III was achieved, demonstrating its potential as an anti-angina pectoris dihydroflavone O-glycoside (Lei Zou et al., 2018).

Therapeutic Potential in Skin Rash : Viscumneoside III, isolated from Viscum album, was found to regulate MCP-1 production, suggesting potential therapeutic applications in suppressing erlotinib-induced skin toxicity (H. Choi et al., 2022).

Cytotoxic Effects on Human Lymphocytes : Research on Viscum album L. extracts, containing Viscumneoside III, has shown cytotoxic properties towards human lymphocytes through the induction of apoptosis (A. Büssing et al., 1996).

Anti-Tyrosinase Activity : Viscumneoside III exhibited significant inhibition of tyrosinase, suggesting its potential use in skin whitening cosmetics (Cheolson Park et al., 2016).

Inhibitory Effects on Osteoclast Formation : Studies on Viscum coloratum, including Viscumneoside III, have shown inhibitory effects on the formation of osteoclast-like multinucleated cells, indicating potential applications in anti-osteoporosis drugs (Na Han et al., 2011).

Effects on Bone Resorption : The ethyl acetate fraction from Viscum coloratum, containing Viscumneoside III, was found to inhibit the formation of osteoclast-like cells and showed antiosteoporotic activity in vivo (Jun Yin et al., 2008).

Mechanism of Action

properties

IUPAC Name |

7-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O15/c1-37-17-4-11(2-3-13(17)30)16-7-15(32)20-14(31)5-12(6-18(20)40-16)39-25-23(22(34)21(33)19(8-28)41-25)42-26-24(35)27(36,9-29)10-38-26/h2-6,16,19,21-26,28-31,33-36H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYALYZGUSBVZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922825 | |

| Record name | 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl 2-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Viscumneoside III | |

CAS RN |

118985-27-6 | |

| Record name | Viscumneoside III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118985276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl 2-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3R,5S)-3-hydroxy-5-[[(E)-2-iodoethenoxy]methyl]oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B219686.png)

![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)